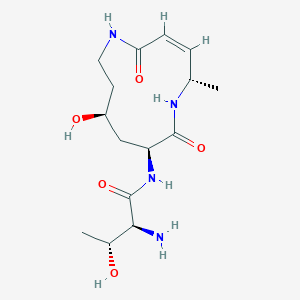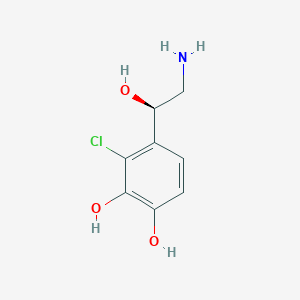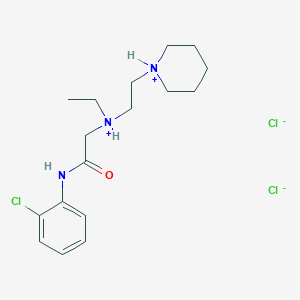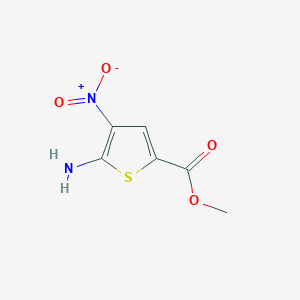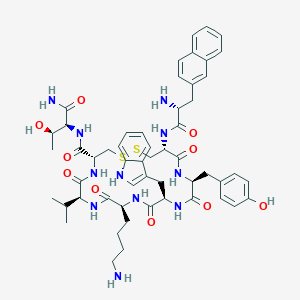
Lanreotide
Overview
Description
Lanreotide is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome. This compound is marketed under the brand name Somatuline and is known for its long-acting properties, making it a valuable therapeutic agent in various medical conditions .
Mechanism of Action
Target of Action
Lanreotide, a synthetic octapeptide analogue of natural somatostatin, primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .
Mode of Action
This compound interacts with its targets, the somatostatin receptors, to exert mainly inhibitory effects . These effects are mediated via somatostatin receptors (SSTRs) 2 and 5 and include the inhibition of growth hormone release in the brain . This compound exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the suppression of cAMP and the activation of ion currents . This leads to the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, this compound also has potent antiproliferative effects .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its prolonged-release formulation . The apparent elimination half-life of this compound is approximately 54–63 days, in line with the expected prolonged-release characteristics . This long half-life allows for a dosing interval of 12 weeks, which could be achievable .
Result of Action
The molecular and cellular effects of this compound’s action are primarily inhibitory. It suppresses the release of growth hormone in the brain, leading to a decrease in the symptoms associated with hormone hypersecretion in neuroendocrine tumors . Furthermore, this compound has potent antiproliferative effects, which can slow the growth of neuroendocrine tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound can vary among patients, suggesting that individual patient characteristics may play a role in its action .
Biochemical Analysis
Biochemical Properties
Lanreotide interacts with somatostatin receptors (SSTR1-5) present in the body . It exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, through direct and indirect mechanisms, this compound has potent antiproliferative effects .
Cellular Effects
This compound influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also has antiproliferative effects on cells, which can be beneficial in the management of neuroendocrine tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to somatostatin receptors. This binding leads to the suppression of cAMP, which in turn activates ion currents such as K+ and Ca2+. This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These actions contribute to the antisecretory and antiproliferative effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its long-acting nature. This compound has a prolonged-release formulation, which contributes to its sustained effects . It is well-tolerated and has been shown to prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, it’s known that the inhibition of hepatic and renal cystogenesis by this compound is dose-dependent . This suggests that the effects of this compound can vary with different dosages.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanreotide is synthesized through a solution-phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. The key steps include:
Coupling: Two tetrapeptide fragments are coupled under specific conditions.
Deprotection: The protecting groups are removed.
Oxidation: The resulting product undergoes oxidation.
Acetic Acid Treatment: The final step involves treatment with acetic acid to obtain this compound acetate with the desired purity
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Lanreotide undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Can break disulfide bonds, reverting the molecule to its reduced form.
Substitution: Involves the replacement of specific functional groups under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.
Reducing Agents: Dithiothreitol or beta-mercaptoethanol for reduction.
Substitution Reagents: Specific reagents depending on the functional group being substituted.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct biological activities .
Scientific Research Applications
Lanreotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.
Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. It is also being studied for its potential antitumor effects in non-endocrine tumors.
Industry: Utilized in the development of long-acting peptide formulations and drug delivery systems
Comparison with Similar Compounds
Octreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Comparison:
Lanreotide vs. Octreotide: Both compounds are used in the treatment of acromegaly and neuroendocrine tumors.
This compound vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions where multiple somatostatin receptors are involved.
This compound’s unique properties, such as its long-acting nature and specific receptor binding, make it a valuable therapeutic agent in various medical conditions, distinguishing it from other similar compounds.
Properties
Key on ui mechanism of action |
Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide. |
|---|---|
CAS No. |
108736-35-2 |
Molecular Formula |
C54H69N11O10S2 |
Molecular Weight |
1096.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1 |
InChI Key |
PUDHBTGHUJUUFI-MDICWYLLSA-N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |
Isomeric SMILES |
C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |
Pictograms |
Health Hazard |
Related CAS |
127984-74-1 (acetate salt) |
sequence |
XCYWKVCX |
Synonyms |
188Re-lanreotide 2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide BIM 23014 BIM 23014C BIM-23014 DC 13-116 DC-13-116 DC13-116 L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide lanreotide lanreotide acetate lanreotide-SR Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2 Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 Somatulin Somatulina Somatuline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


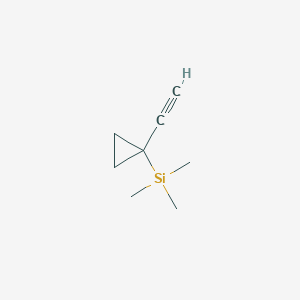
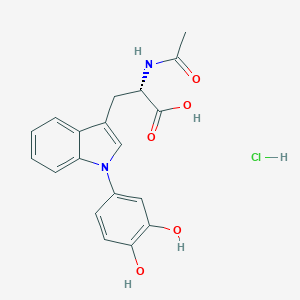
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
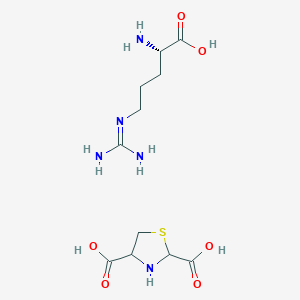

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
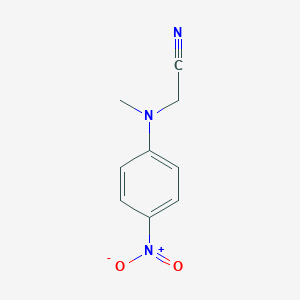
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
